3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one
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Description
Compounds like “3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one” belong to a class of organic compounds known as benzoxazoles, which are aromatic heterocycles with a benzene ring fused to an oxazole ring .
Synthesis Analysis
The synthesis of benzoxazoles often involves the cyclodehydration of 2-aminophenols or the condensation of o-aminophenols with carboxylic acids . The specific synthesis pathway for “3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
Benzoxazoles typically have a planar structure due to the conjugation of the benzene and oxazole rings. The ethoxybenzyl group in “3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one” may introduce some steric hindrance, affecting the overall conformation of the molecule .Chemical Reactions Analysis
Benzoxazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions of “3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one” would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one” would depend on its molecular structure. These properties could include melting point, boiling point, solubility, and stability .Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-19-13-9-7-12(8-10-13)11-17-14-5-3-4-6-15(14)20-16(17)18/h3-10H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELSAMNEQDZXGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640733 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one |
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